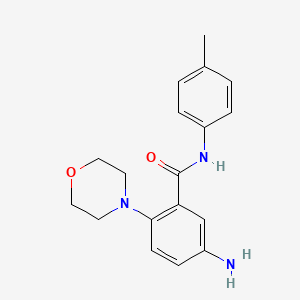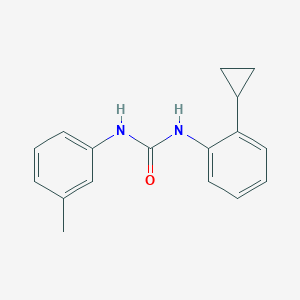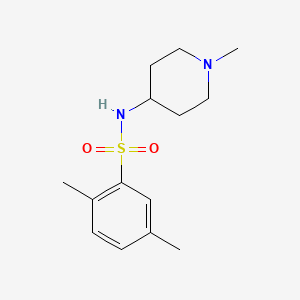
5-amino-N-(4-methylphenyl)-2-(4-morpholinyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-amino-N-(4-methylphenyl)-2-(4-morpholinyl)benzamide, also known as KU-60019, is a chemical compound that has gained significant attention in the scientific community due to its potential use in cancer treatment. This compound belongs to the class of benzamide derivatives and has been shown to exhibit potent inhibitory activity against a specific protein kinase known as ataxia-telangiectasia mutated (ATM).
Mecanismo De Acción
5-amino-N-(4-methylphenyl)-2-(4-morpholinyl)benzamide acts as a potent and selective inhibitor of the ATM protein kinase. This protein kinase plays a critical role in the DNA damage response pathway, which is responsible for repairing DNA damage that occurs in cells. By inhibiting ATM, 5-amino-N-(4-methylphenyl)-2-(4-morpholinyl)benzamide can prevent the repair of DNA damage, leading to increased cancer cell death.
Biochemical and Physiological Effects:
5-amino-N-(4-methylphenyl)-2-(4-morpholinyl)benzamide has been shown to have a significant impact on cancer cell growth and survival. This compound can sensitize cancer cells to radiation therapy and chemotherapy, leading to increased cancer cell death. Additionally, 5-amino-N-(4-methylphenyl)-2-(4-morpholinyl)benzamide has been shown to induce cell cycle arrest, which can prevent cancer cells from dividing and growing.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using 5-amino-N-(4-methylphenyl)-2-(4-morpholinyl)benzamide in lab experiments is its potent inhibitory activity against ATM. This compound is highly selective for ATM and does not inhibit other protein kinases, making it an ideal tool for studying the DNA damage response pathway. However, one of the limitations of using 5-amino-N-(4-methylphenyl)-2-(4-morpholinyl)benzamide is its low solubility in water, which can make it challenging to use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 5-amino-N-(4-methylphenyl)-2-(4-morpholinyl)benzamide. One area of interest is the development of more potent and selective ATM inhibitors that can be used in cancer treatment. Additionally, researchers are exploring the use of 5-amino-N-(4-methylphenyl)-2-(4-morpholinyl)benzamide in combination with other cancer therapies, such as immunotherapy and targeted therapy, to improve treatment outcomes. Finally, studies are underway to investigate the potential use of 5-amino-N-(4-methylphenyl)-2-(4-morpholinyl)benzamide in other disease areas, such as neurodegenerative disorders and cardiovascular disease.
Métodos De Síntesis
The synthesis of 5-amino-N-(4-methylphenyl)-2-(4-morpholinyl)benzamide involves a multi-step process that starts with the reaction between 4-methylbenzoyl chloride and morpholine to form 4-morpholinobenzoyl chloride. This intermediate is then reacted with 5-amino-2-nitrobenzoic acid to produce 5-amino-N-(4-methylphenyl)-2-(4-morpholinyl)benzamide.
Aplicaciones Científicas De Investigación
5-amino-N-(4-methylphenyl)-2-(4-morpholinyl)benzamide has been extensively studied for its potential use in cancer treatment. This compound has been shown to sensitize cancer cells to radiation therapy and chemotherapy by inhibiting the ATM protein kinase. ATM is a critical regulator of the DNA damage response pathway, and its inhibition by 5-amino-N-(4-methylphenyl)-2-(4-morpholinyl)benzamide can lead to increased cancer cell death.
Propiedades
IUPAC Name |
5-amino-N-(4-methylphenyl)-2-morpholin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-13-2-5-15(6-3-13)20-18(22)16-12-14(19)4-7-17(16)21-8-10-23-11-9-21/h2-7,12H,8-11,19H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGUBTQIFCYCPIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)N)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-bromo-2-(hydroxymethyl)phenoxy]methyl}benzonitrile](/img/structure/B5794707.png)

![1-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-5-fluoro-2-methylphenyl}ethanone](/img/structure/B5794712.png)

![N~1~-(3-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5794722.png)

![N-(3-{[(3,5-dimethylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B5794731.png)
![4-(4-methyl-1-piperidinyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5794735.png)
![methyl [(4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B5794742.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-methylbutanamide](/img/structure/B5794749.png)
![2-[(3-methoxybenzyl)thio]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B5794759.png)


